molecular formula C25H21ClN2O4 B295515 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295515
M. Wt: 448.9 g/mol
InChI Key: IVMZREFWEZFQFU-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CP-31398, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. CP-31398 is a potent p53 stabilizer that has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione works by stabilizing the p53 protein, which is often mutated or inactivated in cancer cells. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and inhibit tumor growth. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione also inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. This leads to the accumulation of p53 and its activation, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to sensitize cancer cells to chemotherapy by inhibiting the DNA repair pathway.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one limitation of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione.

Future Directions

There are several future directions for the research and development of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One potential direction is the development of more soluble analogs of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione that can be administered more easily in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. Another potential direction is the investigation of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the potential use of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in the treatment of other diseases, such as neurodegenerative diseases, should also be explored.

Synthesis Methods

The synthesis of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 4-chloro-3-methylphenol with 2-bromoethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-formylbenzoic acid to form 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde. The final step involves the reaction of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde with 1-phenylpyrazolidine-3,5-dione to form 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione.

Scientific Research Applications

4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to stabilize the p53 protein, which is a tumor suppressor that plays a crucial role in preventing the development of cancer. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and colon cancer. Additionally, 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(4E)-4-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21ClN2O4/c1-17-15-20(11-12-22(17)26)31-13-14-32-23-10-6-5-7-18(23)16-21-24(29)27-28(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b21-16+

InChI Key

IVMZREFWEZFQFU-LTGZKZEYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl

SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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